Mass Spectrometric Discrimination: The Definitive +3 Da Mass Shift Enables Unambiguous Quantification of Dextrorphan
The deuterium labeling in Dextrorphan-d3 provides a unique and readily distinguishable mass spectrometric signature. This allows it to serve as a perfect internal standard for its unlabeled counterpart, Dextrorphan. In a validated GC-MS method, the quantifying ion for tri-deuterated dextrorphan-d3 was m/z 332, while the corresponding ion for unlabeled dextrorphan was m/z 329, a clear mass difference of +3 Da [1]. This separation prevents any signal overlap between the analyte and the internal standard, ensuring precise quantification without interference.
| Evidence Dimension | Quantifying Ion Mass-to-Charge Ratio (m/z) |
|---|---|
| Target Compound Data | m/z 332 (tri-deuterated dextrorphan-d3) |
| Comparator Or Baseline | Unlabeled Dextrorphan: m/z 329 |
| Quantified Difference | +3 Da mass shift |
| Conditions | GC-MS analysis of extracted urine and oral fluid samples |
Why This Matters
The unambiguous +3 Da mass shift ensures complete baseline resolution of analyte and internal standard signals, eliminating a major source of quantitative error in complex biological matrices and enabling reliable sub-ng/mL measurements.
- [1] Rodrigues, W. C., et al. (2008). Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid. Journal of Analytical Toxicology, 32(3), 220-226. View Source
